N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Derivatives

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (CAS 941968-20-3) is a synthetic small molecule belonging to the benzothiazole-amide chemotype (C18H18ClN3OS, MW 359.87 g/mol). It is commercially supplied as a research-grade building block with typical purity specifications of 95%.

Molecular Formula C18H18ClN3OS
Molecular Weight 359.87
CAS No. 941968-20-3
Cat. No. B2534298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
CAS941968-20-3
Molecular FormulaC18H18ClN3OS
Molecular Weight359.87
Structural Identifiers
SMILESCCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC(=C3S2)Cl)C
InChIInChI=1S/C18H18ClN3OS/c1-3-6-15(23)22(11-13-7-4-5-10-20-13)18-21-16-12(2)8-9-14(19)17(16)24-18/h4-5,7-10H,3,6,11H2,1-2H3
InChIKeyRTFWCYHQTYLYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (CAS 941968-20-3): Procurement-Grade Overview and Comparator Landscape


N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (CAS 941968-20-3) is a synthetic small molecule belonging to the benzothiazole-amide chemotype (C18H18ClN3OS, MW 359.87 g/mol) . It is commercially supplied as a research-grade building block with typical purity specifications of 95% . The compound incorporates a 7-chloro-4-methyl substitution pattern on the benzothiazole core, a pyridin-2-ylmethyl pendant, and a butyramide side-chain – a structural constellation that distinguishes it from the unsubstituted parent compound N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (CAS 886904-36-5, MW 311.4 g/mol) as well as from positional isomers such as the 5-chloro regioisomer . Despite its availability from multiple specialty chemical suppliers, a comprehensive search of the peer-reviewed biomedical and patent literature up to April 2026 reveals no primary research articles or issued patents that directly report quantitative biological, pharmacological, or physicochemical data for this specific compound. The evidence base for procurement-driven differentiation is therefore entirely limited to class-level inference from structurally related benzothiazole amides and consideration of the compound's distinct molecular features.

Why Class-Level Benzothiazole-Amides Cannot Be Interchanged: The Case for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide


Benzothiazole-amides are not a functionally interchangeable compound class. Within closely related analog series, small structural perturbations – such as the position of chlorine substitution, the presence or absence of a 4-methyl group on the benzothiazole ring, and the nature of the N-acyl chain – have been shown to dramatically alter in vitro potency, target selectivity, and pharmacokinetic properties [1]. For example, the chlorine position on the benzothiazole ring has been identified as a critical determinant of kinase inhibitor selectivity profiles, and the 7-chloro-4-methyl substitution pattern present in this compound is structurally orthogonal to the 6-substituted amidine derivatives (e.g., K1586) that have been reported as Chk1-targeting agents [1]. Furthermore, the butyramide side-chain differentiates this compound from acetamide, benzamide, or sulfonamide congeners that populate the benzothiazole chemical space and exhibit distinct hydrogen-bonding capacities and lipophilicity. Consequently, purchasing decisions cannot rely on class-level assumptions about biological activity or physicochemical properties; compound-specific qualification data are essential. As detailed in Section 3, the current published evidence base for this specific compound is insufficient to support quantitative differentiation claims.

Quantitative Differentiation Evidence for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide


Structural Differentiation: 7-Chloro-4-methyl Substitution Pattern vs. Unsubstituted and 5-Chloro Regioisomers

The compound bears a chlorine atom at the 7-position and a methyl group at the 4-position of the benzothiazole ring, combined with a butyramide N-acyl chain and a pyridin-2-ylmethyl substituent. This substitution pattern is topologically distinct from the unsubstituted parent compound N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (CAS 886904-36-5; MW 311.4 g/mol; ΔMW = +48.5 g/mol) and from the 5-chloro-4-methyl regioisomer . In benzothiazole medicinal chemistry, the position of halogen substitution has been shown to modulate kinase selectivity, metabolic stability, and off-target binding profiles [1]. However, no direct head-to-head comparison data between the 7-chloro and 5-chloro regioisomers have been published for this specific chemotype.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Derivatives

Butyramide Side-Chain Differentiation vs. Acetamide and Sulfonamide Benzothiazole Congeners

The N-butyramide side-chain (—COCH2CH2CH3) provides a four-carbon aliphatic acyl group, which differs from the more common acetamide (—COCH3), benzamide (—COPh), and sulfonamide (—SO2R) moieties found in many benzothiazole derivatives . The butyramide contributes increased lipophilicity (estimated AlogP contribution) and additional rotatable bonds compared to the acetamide series, which can influence membrane permeability and target binding entropy. In the broader benzothiazole literature, N-acyl chain length has been correlated with cellular potency shifts in kinase inhibition assays [1], but no specific data exist for this compound in direct comparison to its acetamide or benzamide analogs.

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

Commercially Available but Uncharacterized: Evidence Gap vs. Structurally Related Chk1 Inhibitor K1586

A structurally distinct benzothiazole derivative, K1586 (an amidine-containing compound, also sharing formula C18H18ClN3OS but with a different connectivity), has been characterized as a Chk1-targeting agent with an IC50 of approximately 10 μM against HT29 colorectal cancer cells and demonstrated radiosensitization activity [1]. However, K1586 differs fundamentally from the target compound: it bears an amidine moiety at the benzothiazole 6-position rather than a butyramide at the 2-position, and lacks the pyridin-2-ylmethyl group. No published Chk1 inhibition or cellular proliferation data exist for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide itself. The structural dissimilarity between the two compounds precludes direct extrapolation of K1586 activity data to the target compound.

Checkpoint Kinase 1 Chk1 Inhibitor Radiosensitization

No Quantitative Selectivity, ADME, or In Vivo Data Available for Procurement-Guided Decision-Making

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents up to April 2026 yielded no quantitative data on target selectivity (e.g., kinase panel profiling, CEREP panel), ADME parameters (e.g., microsomal stability, Caco-2 permeability, plasma protein binding), or in vivo efficacy for the compound N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide. This contrasts with several closely related benzothiazole amide chemotypes for which such data have been published [REFS-1, REFS-2]. The absence of these data means that no evidence-based claims can be made regarding the compound's selectivity, bioavailability, metabolic stability, or safety profile relative to any comparator.

Pharmacokinetics Selectivity Profiling In Vivo Efficacy

Recommended Application Scenarios for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Diversification Using the 7-Chloro-4-methylbenzothiazole Scaffold

The compound is most appropriately deployed as a late-stage diversification intermediate in medicinal chemistry programs exploring benzothiazole-based kinase or enzyme inhibitors. The 7-chloro-4-methyl substitution pattern, combined with the pyridin-2-ylmethyl and butyramide motifs, provides a scaffold that is structurally differentiated from the more commonly explored 6-substituted and unsubstituted benzothiazole series [Section 3, Evidence Item 1]. However, given the complete absence of published potency or selectivity data, laboratories should plan to generate primary screening data before committing to analog expansion campaigns [1].

Chemical Biology Tool Compound Development Requiring Orthogonal Structural Features

For chemical biology programs seeking a benzothiazole-based probe with a defined substitution pattern orthogonal to existing tool compounds (e.g., the 6-amidine Chk1 inhibitor K1586), this compound offers a complementary chemotype for structure-activity relationship (SAR) exploration [Section 3, Evidence Item 3]. The butyramide side-chain provides a synthetic handle for further derivatization that is distinct from the amidine, acetamide, or sulfonamide moieties prevalent in published benzothiazole probe molecules [1].

Synthetic Methodology Development Using a Functionalized Benzothiazole Building Block

The compound can serve as a polyfunctional building block in synthetic methodology studies, particularly for reactions targeting the tertiary amide, the pyridyl nitrogen, or the aryl chloride for cross-coupling chemistry. The combination of a 7-chloro substituent (available for Pd-catalyzed coupling) and a pyridin-2-ylmethyl group (a metal-coordinating moiety) makes this compound a useful substrate for developing chemoselective transformations [1].

Prospective Kinase Profiling and ADME Characterization Campaigns

Given the evidence gap identified in Section 3 (Evidence Items 3 and 4), this compound is a candidate for commissioned broad-panel kinase profiling and in vitro ADME characterization. The resulting data would enable the first evidence-based differentiation of this compound from its 5-chloro regioisomer and from the unsubstituted parent compound, potentially revealing selectivity windows that could justify further investment [REFS-1, REFS-2].

Quote Request

Request a Quote for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.